molecular formula C35H28N4O11 B1629211 Nicofurate CAS No. 4397-91-5

Nicofurate

Cat. No. B1629211
CAS RN: 4397-91-5
M. Wt: 680.6 g/mol
InChI Key: BNYZXONJFQJYPC-IDZRBWSNSA-N
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Description

NICOFURATE, also known as Nifuratel, is a nitrofuran derivative used primarily as an antiprotozoal and antifungal agent. It is effective against a broad spectrum of microorganisms, including bacteria, fungi, and protozoa. This compound is commonly used in the treatment of infections in the genito-urinary tract, such as vaginitis and urinary tract infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NICOFURATE involves the reaction of 5-nitro-2-furaldehyde with 1,3-oxazolidin-2-one in the presence of a base. The reaction proceeds through a condensation mechanism, forming the nitrofuran ring structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

NICOFURATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

NICOFURATE has a wide range of scientific research applications:

Mechanism of Action

NICOFURATE exerts its effects by interfering with the metabolic processes of microorganisms. It inhibits the synthesis of nucleic acids and proteins, leading to cell death. The compound targets various molecular pathways, including the inhibition of enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative used primarily as an antibiotic for urinary tract infections.

    Furazolidone: A nitrofuran used to treat bacterial and protozoal infections.

    Nitrofurazone: Used as a topical antibacterial agent

Uniqueness of NICOFURATE

This compound is unique due to its broad spectrum of activity against bacteria, fungi, and protozoa. It is particularly effective in treating mixed infections where the causative agent is not clearly identified. Additionally, this compound has a favorable safety profile with minimal side effects .

properties

CAS RN

4397-91-5

Molecular Formula

C35H28N4O11

Molecular Weight

680.6 g/mol

IUPAC Name

[(2R,3R,4S)-4-(4-methoxycarbonyl-5-methylfuran-2-yl)-2,3,4-tris(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate

InChI

InChI=1S/C35H28N4O11/c1-21-26(35(44)45-2)15-27(47-21)29(49-33(42)24-9-5-13-38-18-24)30(50-34(43)25-10-6-14-39-19-25)28(48-32(41)23-8-4-12-37-17-23)20-46-31(40)22-7-3-11-36-16-22/h3-19,28-30H,20H2,1-2H3/t28-,29-,30-/m1/s1

InChI Key

BNYZXONJFQJYPC-IDZRBWSNSA-N

Isomeric SMILES

CC1=C(C=C(O1)[C@H]([C@@H]([C@@H](COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C(=O)OC

SMILES

CC1=C(C=C(O1)C(C(C(COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C(=O)OC

Canonical SMILES

CC1=C(C=C(O1)C(C(C(COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C(=O)OC

Origin of Product

United States

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